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Compound of Interest

Compound Name: 2-Benzyl-4-bromophenol

Cat. No.: B1601519 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Benzyl-4-
bromophenol (C₁₃H₁₁BrO), a substituted phenol of interest in synthetic chemistry and drug

development. While direct experimental spectra for this specific molecule are not widely

published, this document synthesizes foundational spectroscopic principles and data from

analogous compounds to present a comprehensive characterization. This guide is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the structural elucidation of similar molecules using Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
2-Benzyl-4-bromophenol is a bi-functional molecule featuring a phenol ring substituted with a

benzyl group at the ortho position and a bromine atom at the para position relative to the

hydroxyl group. This specific arrangement of substituents dictates a unique electronic

environment for each atom, which is reflected in its spectroscopic signatures. The molecular

weight of 2-Benzyl-4-bromophenol is 263.13 g/mol .[1]

Key Structural Features Influencing Spectra:

Phenolic Hydroxyl (-OH) Group: Gives rise to a characteristic broad absorption in the IR

spectrum and a labile proton signal in the ¹H NMR spectrum.

Aromatic Rings: Both the phenol and benzyl rings exhibit characteristic signals in NMR and

IR spectra. The substitution pattern on the phenol ring is key to interpreting the multiplicity of
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aromatic proton signals.

Benzyl Group (-CH₂-Ph): The methylene bridge provides a distinct singlet in the ¹H NMR

spectrum and contributes to specific fragmentation patterns in mass spectrometry.

Bromine Atom: The heavy bromine atom influences the chemical shifts of adjacent carbons

and protons and results in a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 2-Benzyl-4-bromophenol, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for a sample like 2-Benzyl-4-
bromophenol would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The

choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-32, depending on sample concentration.

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop

of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear

or significantly diminish.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical spectral width: 0 to 200 ppm.

A greater number of scans (e.g., 1024 or more) is required due to the lower natural

abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of 2-Benzyl-4-bromophenol in CDCl₃ would exhibit the

following key signals:
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

Phenolic -OH 4.5 - 5.5 Singlet (broad) 1H

The chemical

shift of phenolic

protons can vary

and is

concentration-

dependent.[2] In

a non-polar

solvent like

CDCl₃, it is

expected in this

range.

Benzyl -CH₂- ~4.0 Singlet 2H

The methylene

protons are

adjacent to two

aromatic rings,

resulting in a

downfield shift.[3]

They appear as

a singlet as there

are no adjacent

protons.

Phenyl Ring (of

benzyl group)
7.2 - 7.4 Multiplet 5H

These protons

are in a typical

aromatic region.

The overlap of

ortho, meta, and

para proton

signals would

likely result in a

complex

multiplet.[3]
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Aromatic H

(phenol ring)
6.7 - 7.2 Multiplet 3H

The substitution

pattern on the

phenol ring (H at

C3, C5, and C6)

would lead to

distinct signals.

H6 (ortho to -OH)

would be a

doublet, H5

(meta to -OH and

ortho to -Br) a

doublet of

doublets, and H3

(ortho to benzyl

and meta to -Br)

a doublet.

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the

specific electronic effects of the substituents.

¹³C NMR Spectral Analysis (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum would show 9 distinct signals for the 13

carbon atoms, with some overlap possible for the carbons of the unsubstituted benzyl ring.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C1 (C-OH) 150 - 155
The hydroxyl group strongly

deshields the attached carbon.

C2 (C-CH₂Ph) 128 - 132

The benzyl substituent and

proximity to the -OH group

influence this shift.

C3 130 - 133 Aromatic CH carbon.

C4 (C-Br) 112 - 116

The carbon bearing the

bromine is shielded due to the

"heavy atom effect".

C5 116 - 120 Aromatic CH carbon.

C6 129 - 132 Aromatic CH carbon.

Benzyl -CH₂- 35 - 40
Aliphatic carbon attached to

two aromatic rings.

Phenyl Ring (of benzyl group) 126 - 140

Quaternary carbon (C-ipso)

and the CH carbons (ortho,

meta, para) will appear in the

aromatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background scan is

performed prior to the sample scan.
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IR Spectral Analysis (Predicted)
The IR spectrum of 2-Benzyl-4-bromophenol is expected to show the following characteristic

absorption bands:

Wavenumber (cm⁻¹) Vibration Intensity Description

3200 - 3600 O-H stretch Strong, Broad

This broadness is a

hallmark of hydrogen

bonding in phenols.[4]

[5][6][7]

3000 - 3100 Aromatic C-H stretch Medium

Characteristic of sp²

C-H bonds in the

aromatic rings.[2]

~2920 Aliphatic C-H stretch Weak
From the methylene (-

CH₂-) group.

1500 - 1600
C=C aromatic ring

stretch
Medium to Strong

Multiple peaks are

expected in this region

due to the two

aromatic rings.[2][5]

~1220 C-O stretch Strong

This absorption is

characteristic of

phenols and

distinguishes them

from aliphatic

alcohols.[5]

750 - 850 C-H out-of-plane bend Strong

The specific pattern

can give clues about

the substitution on the

aromatic rings.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system can be used

to separate the sample from any impurities before it enters the mass spectrometer.

Acquisition: The mass spectrometer is set to scan a mass-to-charge (m/z) range, for

instance, from 50 to 300 amu.

MS Spectral Analysis (Predicted)
The EI mass spectrum of 2-Benzyl-4-bromophenol would be expected to show:

Molecular Ion Peak ([M]⁺): A prominent peak at m/z 262 and an M+2 peak at m/z 264 of

nearly equal intensity. This is the characteristic isotopic signature of a molecule containing

one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

Base Peak: The most intense peak in the spectrum is often the tropylium ion ([C₇H₇]⁺) at m/z

91, formed by the stable benzyl cation.

Other Key Fragments:

m/z 183/185: Loss of the benzyl group ([M - C₇H₇]⁺).

m/z 171/173: Loss of the benzyl group and CO ([M - C₇H₇ - CO]⁺). Phenols are known to

lose CO upon fragmentation.[8]

m/z 91: The benzyl cation ([C₇H₇]⁺), which rearranges to the very stable tropylium ion.

This is a very common fragment for benzyl-containing compounds.[9]

m/z 65: Loss of a hydrogen molecule from the tropylium ion.

Visualization of Key Fragmentation
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Caption: Predicted major fragmentation pathway for 2-Benzyl-4-bromophenol in EI-MS.

Conclusion
The structural elucidation of 2-Benzyl-4-bromophenol can be confidently achieved through a

combined application of NMR, IR, and MS. Although experimental data for this specific

molecule is sparse in the public domain, a thorough understanding of the spectroscopic

behavior of its constituent functional groups and related compounds allows for a reliable

prediction of its spectral characteristics. The methodologies and interpretative frameworks

presented in this guide provide a robust approach for the analysis of this and structurally similar

molecules, which is fundamental for quality control, reaction monitoring, and the overall

advancement of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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